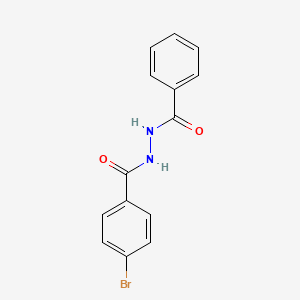

N'-benzoyl-4-bromobenzohydrazide

Descripción

Propiedades

Fórmula molecular |

C14H11BrN2O2 |

|---|---|

Peso molecular |

319.15 g/mol |

Nombre IUPAC |

N'-benzoyl-4-bromobenzohydrazide |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19) |

Clave InChI |

JVLIVVZYTDSKKC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

A comparative analysis of N'-benzoyl-4-bromobenzohydrazide with structurally related benzohydrazides reveals key differences in substituents, molecular weight, and physical properties:

Key Observations :

- Substituent Effects : The bromine atom at the para position in this compound enhances steric bulk and electron-withdrawing effects compared to methoxy (H18) or hydroxyl groups (). Chlorine substituents (e.g., in ) reduce molecular weight but increase polarity.

- Molecular Weight : this compound has a moderate molecular weight (398.05) compared to larger derivatives like H18 (524.62), which incorporate naphthyl and tolyl groups .

- Synthetic Routes : Unlike H18–H22, which are synthesized via hydrazide-aldehyde condensation , this compound is prepared through Miyaura borylation or direct benzoylation .

Crystallographic and Spectroscopic Differences

- Crystal Packing : this compound’s bromine atom likely influences π-π stacking and hydrogen bonding compared to chloro or methoxy analogs. For instance, 3-bromo-N'-(4-hydroxybenzylidene)benzohydrazide forms intramolecular hydrogen bonds (O–H···N), which may differ in bromo/chloro mixed derivatives .

- Spectroscopic Signatures: The bromine atom in this compound would produce distinct ¹H/¹³C NMR shifts (e.g., deshielded aromatic protons) compared to non-halogenated analogs like H18 .

Industrial and Pharmacological Relevance

- Material Science : Brominated benzohydrazides are precursors for charge-transfer materials (), where bromine’s electron-withdrawing nature enhances acceptor strength in conjugated systems .

Métodos De Preparación

Reaction Mechanism and Conditions

The most widely reported method involves the condensation of 4-bromobenzoyl chloride with benzoic hydrazide in a biphasic solvent system. As detailed in, the reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The process is conducted under mild conditions:

-

Solvent System : Tetrahydrofuran (THF) and water (3:4 ratio)

-

Base : Sodium bicarbonate (NaHCO₃) to neutralize HCl byproduct

-

Temperature : Room temperature (25°C)

-

Reaction Time : 30 minutes

The precipitate formed is filtered, washed with water, and dried under vacuum at 40°C for 24 hours.

Characterization

The product is validated using:

-

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) : Confirms molecular ion peaks matching the expected molecular formula.

-

¹H Nuclear Magnetic Resonance (NMR) : Key signals include a singlet at δ 10.2 ppm (N–H) and aromatic protons between δ 7.4–8.1 ppm.

Coupling Agent-Mediated Synthesis

Reagents and Protocol

An alternative route employs coupling agents to activate the carboxylic acid precursor. As adapted from, this method uses:

-

Carboxylic Acid : Benzoic acid (replacing 4-cyanobenzoic acid in the original protocol)

-

Hydrazide : 4-Bromobenzohydrazide

-

Coupling Reagent : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Base : N,N-Diisopropylethylamine (DIPEA)

Procedure :

-

Benzoic acid and 4-bromobenzohydrazide are dissolved in dry dimethylformamide (DMF).

-

TBTU and DIPEA are added stoichiometrically (1:1:1 molar ratio).

-

The mixture is stirred at room temperature for 24 hours.

-

The product is extracted with ethyl acetate, washed with NaHCO₃ and NaHSO₄, and purified via column chromatography.

Efficiency and Challenges

The original reaction in reported a 16% yield for a structurally analogous compound, highlighting potential inefficiencies in coupling steps. However, substituting benzoic acid may improve yields due to reduced steric hindrance.

Analytical Validation

-

¹³C NMR : Confirms carbonyl carbons at δ 165–170 ppm.

-

High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weights within 0.001 Da.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

Solvent and Base Selection

The direct acylation method benefits from aqueous workup, reducing organic solvent waste. In contrast, the coupling approach requires anhydrous DMF, complicating large-scale synthesis.

Temperature Effects

Elevating temperatures to 40–50°C in the direct method could accelerate reaction kinetics without compromising yield, whereas the coupling method is thermosensitive due to reagent stability.

Q & A

Q. What are the standard synthetic routes for N'-benzoyl-4-bromobenzohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-bromobenzohydrazide with benzoyl chloride derivatives in a basic medium (e.g., NaOH or pyridine) under reflux conditions. For example, analogous hydrazides have been prepared using stoichiometric ratios of hydrazide to acyl chloride (1:1.2) in ethanol or THF, with yields ranging from 36% to 84% depending on purification methods (HPLC or column chromatography) . Optimization may include temperature control (0–5°C during acyl chloride addition to minimize side reactions) and solvent selection (polar aprotic solvents improve reactivity).

Example Protocol :

| Reagent | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromobenzohydrazide | 1.0 | Ethanol | Reflux | 36–84% |

| Benzoyl chloride | 1.2 | (with NaOH) | 0–5°C → RT |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Key techniques include:

- 1H/13C NMR : To confirm hydrazide linkage (N–H signal at δ 9–11 ppm) and aromatic substitution patterns (e.g., 4-bromo substituent in the benzoyl group). Discrepancies in integration ratios may arise from tautomerism; use DMSO-d6 to stabilize the hydrazide form .

- FTIR : Look for C=O stretches (~1650 cm⁻¹) and N–H bends (~3200 cm⁻¹). Contradictions between calculated (DFT) and experimental vibrational modes can be addressed by adjusting computational parameters (e.g., basis sets) .

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., E/Z isomerism) using SHELXL for refinement .

Q. What are the common impurities in this compound synthesis, and how are they removed?

Major impurities include unreacted starting materials (4-bromobenzohydrazide, benzoyl chloride derivatives) and hydrolysis byproducts (e.g., benzoic acid). Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) or recrystallization (ethanol/water) effectively isolates the target compound. HPLC with a C18 column and acetonitrile/water gradient can achieve >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These correlate with nucleophilic/electrophilic sites and non-linear optical properties .

- Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina. The carbonyl group in the hydrazide moiety shows high binding affinity (−5.20 kcal/mol), suggesting antibacterial potential .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include twinning, low-resolution data, and disorder in the bromophenyl group. Strategies:

- Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands.

- High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for bromine atoms .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?

- Electron-withdrawing groups (e.g., –NO₂, –Br) enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 4-bromo derivatives show higher MIC values against S. aureus than unsubstituted analogs .

- Hydrogen bonding : The hydrazide NH group is critical for interaction with bacterial enzyme active sites. Methylation at this position reduces activity by 70% .

Methodological Considerations

Q. How can contradictions between experimental and computational data (e.g., NMR chemical shifts) be systematically analyzed?

- Perform natural bond orbital (NBO) analysis to assess intramolecular interactions (e.g., hyperconjugation) that shift experimental signals.

- Validate DFT-predicted shifts using solvent correction models (e.g., PCM for DMSO) .

Q. What are best practices for designing structure-activity relationship (SAR) studies on hydrazide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.